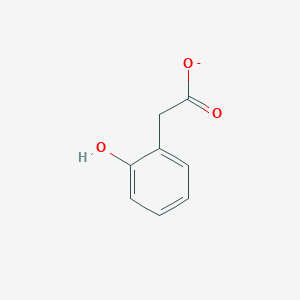

(2-Hydroxyphenyl)acetate

Description

Contextual Overview of the Compound

(2-Hydroxyphenyl)acetate is a monocarboxylic acid anion that plays a role as a human metabolite. nih.govebi.ac.uk It is the conjugate base of (2-hydroxyphenyl)acetic acid, formed by the loss of a proton from the carboxyl group. nih.govebi.ac.uk This compound is a member of the class of organic compounds known as 2(hydroxyphenyl)acetic acids, which are phenylacetic acids carrying a hydroxyl group at the 2-position. foodb.cahmdb.ca

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-hydroxyphenyl)acetate . nih.gov It is also commonly referred to as 2-hydroxyphenylacetate or o-hydroxyphenylacetate. nih.govebi.ac.uk The chemical formula for this compound is C₈H₇O₃⁻. nih.gov

Table 1: Chemical Identity of this compound

| Attribute | Value | Source |

| Systematic Name (IUPAC) | 2-(2-hydroxyphenyl)acetate | nih.gov |

| Molecular Formula | C₈H₇O₃⁻ | nih.gov |

| Parent Compound | 2-Hydroxyphenylacetic acid | nih.gov |

| Common Synonyms | 2-Hydroxyphenylacetate, o-hydroxyphenylacetate | nih.govebi.ac.uk |

To ensure unambiguous identification in scientific literature and databases, this compound is assigned several unique identifiers. These are crucial for researchers to accurately locate and cross-reference information about the compound.

Table 2: Database Identifiers for this compound

| Database | Identifier | Source |

| PubChem CID | 6933325 | nih.govnih.gov |

| ChEBI ID | CHEBI:62423 | nih.govebi.ac.uk |

| ChemSpider ID | 5307390 | chemspider.com |

| KEGG ID | C05852 | kegg.jp |

Systematic Naming and Chemical Identity

Significance in Chemical and Biochemical Sciences

This compound is recognized as a human and mouse metabolite. nih.govebi.ac.uk It is a metabolite of the essential amino acid phenylalanine and is notably excreted in the urine of individuals with phenylketonuria (PKU), an inherited metabolic disorder. nih.govebi.ac.ukrupahealth.com The presence and concentration of this compound can, therefore, serve as a biomarker for this condition. foodb.ca

In the realm of microbiology, this compound is involved in the degradation pathways of certain aromatic compounds. For instance, in the bacterium Cupriavidus pinatubonensis JMP134, this compound is part of the catabolic pathway for 2-, 3-, and 4-hydroxyphenylacetate, which proceeds through homogentisate (B1232598). researchgate.net The enzyme phenylacetate (B1230308) 2-hydroxylase, found in Aspergillus nidulans, catalyzes the conversion of phenylacetate to this compound, playing a role in the degradation of phenylacetate. genome.jp

From a chemical synthesis perspective, the parent acid, 2-hydroxyphenylacetic acid, and its derivatives are valuable intermediates. kajay-remedies.com For example, methyl 2-(2-hydroxyphenyl)acetate is a key component in the synthesis of the fungicide azoxystrobin. The reactivity of the hydroxyl and carboxyl groups makes these compounds versatile building blocks in the pharmaceutical and agrochemical industries. kajay-remedies.com

Scope and Research Trajectories

Initial research on this compound was closely tied to clinical biochemistry, particularly in understanding the metabolic disturbances in phenylketonuria. nih.govebi.ac.uk Studies focused on its detection in urine and its relationship with the accumulation of phenylalanine. ebi.ac.uk

More recent research has expanded to explore its role in microbial metabolism and enzymology. The identification and characterization of enzymes like phenylacetate 2-hydroxylase and the elucidation of degradation pathways in various microorganisms have opened avenues for biotechnological applications. researchgate.netgenome.jp There is ongoing interest in the self-sufficient cytochrome P450 enzymes involved in the catabolism of this compound due to their potential in bioremediation and biocatalysis. researchgate.netresearchgate.net

Furthermore, the chemical versatility of (2-hydroxyphenyl)acetic acid and its derivatives continues to be exploited in synthetic organic chemistry. Research is ongoing to develop new synthetic methodologies and to use these compounds as scaffolds for the creation of novel molecules with potential biological activities. kajay-remedies.com The study of related compounds, such as N-(2-hydroxyphenyl) acetamide, has shown potential in areas like cancer research, indicating a broader therapeutic interest in this chemical class. nih.gov

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H7O3- |

|---|---|

Poids moléculaire |

151.14 g/mol |

Nom IUPAC |

2-(2-hydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 |

Clé InChI |

CCVYRRGZDBSHFU-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])O |

SMILES canonique |

C1=CC=C(C(=C1)CC(=O)[O-])O |

Origine du produit |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations

Chemical Synthesis of (2-Hydroxyphenyl)acetate and its Derivatives

Chemical synthesis provides reliable methods for producing this compound, often through direct esterification or more complex multi-step pathways.

A primary method for synthesizing this compound and its alkyl esters is the direct esterification of 2-Hydroxyphenylacetic acid. smolecule.com This reaction typically involves reacting 2-Hydroxyphenylacetic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is often carried out under reflux conditions to improve efficiency. For instance, the synthesis of methyl this compound from 2-hydroxyphenylacetic acid and methanol can be optimized by controlling temperature, solvent, and catalyst loading.

Another approach involves the esterification of 3-chloro-4-hydroxyphenylacetic acid with anhydrous methanol in the presence of p-toluenesulfonic acid (pTsOH) to yield methyl (3-chloro-4-hydroxyphenyl)acetate. acs.org This ester is more susceptible to aminolysis, allowing for the creation of a diverse amide library. acs.org

A patented method describes the direct esterification of a benzofuranone reaction solution with methanol, using an aromatic hydrocarbon catalyst. This process is noted for its low methanol and catalyst usage and the absence of water, which prevents product hydrolysis and wastewater generation.

More complex derivatives of this compound are often synthesized through multi-step routes involving various organic reactions.

Multi-step syntheses often begin with the modification of a precursor molecule. For example, the synthesis of a 5-APB metabolite starts with the methylation of the hydroxyl and carboxylic acid groups of 2-hydroxyphenylacetic acid using diazomethane. mdpi.com

The Rieche formylation is a key reaction for introducing a formyl group onto an aromatic ring. wikipedia.org This reaction uses dichloromethyl methyl ether in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) on electron-rich aromatic compounds such as phenols. mdpi.comwikipedia.org In the synthesis of a 5-APB metabolite, Rieche formylation was applied to methyl 2-(2-methoxyphenyl)acetate to produce methyl 2-(5-formyl-2-methoxyphenyl)acetate in high yield. mdpi.com This formylation can also trigger cyclization sequences. For instance, treatment of a specific substrate with SnCl₄ and dichloromethyl methyl ether led to an interrupted formylation/cyclization/deprotection sequence to form an isochromanone-acetal. nih.gov

Aldol-type condensation reactions are crucial for forming carbon-carbon bonds. thieme-connect.de Following formylation, a Knoevenagel condensation can be used to convert an aromatic aldehyde into an α,β-unsaturated nitro compound. mdpi.com In one synthetic route, condensation of the formylated intermediate with nitroethane and ammonium (B1175870) acetate (B1210297) yielded the corresponding nitro compound. mdpi.com

Aldol condensations can be promoted by various catalysts, including acetates in glacial acetic acid. researchgate.netkoreascience.kr These reactions can produce α,α'-bis(substituted-benzylidene)cycloalkanones from cycloalkanones and aldehydes. researchgate.netkoreascience.kr The Claisen-Schmidt condensation is another variation used to synthesize chalcones from acetophenone (B1666503) and benzaldehyde. afjbs.com

Reduction of functional groups is often a subsequent step. For example, the α,β-unsaturated nitro group can be reduced to form a phenylethylamine scaffold through catalytic hydrogenation using palladium on activated carbon. mdpi.com

(2-Hydroxyphenyl)acetic acid can be prepared via nucleophilic displacement of a halogen. A patented process describes the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide (B78521), such as sodium hydroxide, in an organic solvent at temperatures above 130°C in the presence of a copper salt catalyst like copper sulfate. google.comgoogle.com This method allows the reaction to be carried out at atmospheric pressure, avoiding the need for an autoclave. google.comgoogle.com The reaction involves heating a mixture of (2-chlorophenyl)acetic acid, sodium hydroxide, and a copper catalyst in a high-boiling inert hydrocarbon solvent. google.com

The following table summarizes a typical reaction for this process:

| Reactant/Catalyst | Molar/Weight Ratio |

| (2-Chlorophenyl)acetic acid | 1 part |

| Sodium hydroxide | ~6 parts (molar excess) |

| Copper sulphate pentahydrate | Catalytic amount |

| Organic Solvent | Sufficient for slurry |

This table is based on data from a patented process.

Condensation and Reduction Sequences (e.g., Aldol-type condensation)

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological methods offer an alternative to chemical synthesis, often providing higher selectivity and milder reaction conditions. The enzymatic synthesis of N-(2-hydroxyphenyl)acetamide, a derivative, has been achieved through the chemoselective monoacetylation of 2-aminophenol (B121084) using immobilized lipase (B570770) (Novozym 435). acs.org This reaction uses vinyl acetate as an acyl donor and proceeds under nonaqueous conditions. acs.org

Microbial transformations have also been explored. For example, Serratia marcescens has been used for the synthesis of hydroxytyrosol (B1673988) and 2-hydroxyphenylacetic acid from tyrosol isomers. researchgate.net Such microbial hydroxylations are valuable for producing high-value products in a single step under mild conditions. researchgate.net

Biotransformation of Nitriles to 2-Hydroxyphenylacetic Acid by Fungi

Fungi, particularly marine species, have demonstrated the ability to catalyze the biotransformation of phenylacetonitrile (B145931) into 2-hydroxyphenylacetic acid. nih.gov This process typically involves a two-step enzymatic reaction: the initial hydrolysis of the nitrile group to form an intermediate, followed by hydroxylation of the aromatic ring. nih.gov Marine fungi from the genera Aspergillus, Penicillium, Cladosporium, and Bionectria have been identified as effective catalysts for this transformation. nih.gov In one study, eight different marine fungi were shown to quantitatively convert phenylacetonitrile to 2-hydroxyphenylacetic acid, achieving an isolated yield of 51%. nih.gov

The degradation of phenylacetonitrile by the black yeast Exophiala oligosperma R1 is presumed to proceed through phenylacetic acid, followed by the formation of 2-hydroxyphenylacetic acid and subsequently 2,5-dihydroxyphenylacetic acid (homogentisate). nih.gov

Fungal nitrilases, such as the one from Aspergillus niger K10, are of particular interest for their ability to hydrolyze a range of aromatic nitriles. d-nb.infocuni.cz This enzyme has been shown to be active towards various cyanopyridines and benzonitrile. cuni.czresearchgate.net

Fermentative Production from Precursors by Microorganisms

Microorganisms can be utilized for the fermentative production of 2-hydroxyphenylacetic acid from precursors like phenylacetic acid. google.comgoogle.com A metabolic pathway found in several fungi and bacteria involves the conversion of phenylacetic acid to 2-hydroxyphenylacetic acid as the initial product. google.comgoogle.com For instance, Aspergillus niger and Pseudomonas fluorescens are known to metabolize phenylacetic acid via this route. google.comgoogle.com The bacterium Pseudomonas putida can also utilize phenylacetic acid as a carbon and energy source, suggesting its potential for producing hydroxylated derivatives. nih.govomicsonline.org

The production process involves cultivating suitable microorganisms in a nutrient medium containing carbon and nitrogen sources, inorganic salts, and other essential micronutrients. google.comgoogle.com The bacterium Serratia marcescens has been shown to transform o-tyrosol completely into 2-hydroxyphenylacetic acid through the oxidation of the substrate's side chain. acs.org

Mutant Strain Generation for Enhanced Production

To improve the efficiency of 2-hydroxyphenylacetic acid production, mutant strains of microorganisms can be generated. google.com The goal is to develop strains that can hydroxylate phenylacetic acid at the ortho position but are unable to further metabolize the resulting 2-hydroxyphenylacetic acid. google.com This can be achieved by mutating wild-type strains that naturally degrade phenylacetic acid through this intermediate. google.com For example, a mutant of the fungus Humicola fuscoatra (DSM 7047) has been identified for its advantageous production of 2-hydroxyphenylacetic acid from phenylacetic acid. google.com

In Escherichia coli, genetic modifications targeting amino acid biosynthesis pathways have been explored to enhance the production of various aromatic compounds. nih.govd-nb.infobiorxiv.org While not directly focused on 2-hydroxyphenylacetic acid, these strategies, which involve creating feedback-resistant mutants and overexpressing key enzymes, demonstrate the potential for engineering strains for optimized production of specific aromatic acids. d-nb.infonih.gov For instance, E. coli has been engineered to produce 2-phenylacetic acid from L-phenylalanine, a process that could potentially be adapted for 2-hydroxyphenylacetic acid production. google.com

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is characterized by the reactivity of its hydroxyl and carboxylic acid functional groups, allowing for a range of derivatization reactions.

Oxidation Reactions and Mechanistic Pathways

The hydroxyl group on the aromatic ring of this compound can be oxidized to form corresponding ketones or aldehydes. This oxidation can be achieved using chemical reagents or through enzymatic catalysis.

Enzymatic oxidation is a key step in the microbial catabolism of 2-hydroxyphenylacetic acid. For example, the self-sufficient cytochrome P450 monooxygenase, OhpA, from Cupriavidus pinatubonensis JMP134, catalyzes the conversion of 2-hydroxyphenylacetate to homogentisate (B1232598) (2,5-dihydroxyphenylacetate). nih.govnih.gov This enzyme is part of the CYP116B subfamily and facilitates the biodegradation of 2-HPA via the homogentisate pathway. nih.govnih.gov Similar P450 enzymes from other bacteria, such as Tepidiphilus thermophilus and Rhodococcus globerulus, also efficiently oxidize 2-hydroxyphenylacetic acid to homogentisic acid. researchgate.net The reaction often leads to the polymerization of homogentisic acid, indicated by a red coloration of the solution. researchgate.net

In Aspergillus nidulans, the enzyme phenylacetate (B1230308) 2-hydroxylase (PhacA), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of phenylacetate to form 2-hydroxyphenylacetate as part of the homogentisate pathway for phenylacetate degradation. genome.jpuniprot.org

Reduction Reactions and Product Characterization

The ester group of this compound derivatives can be reduced to form the corresponding alcohol, 2-(2-hydroxyphenyl)ethanol. This transformation highlights the reactivity of the ester functionality and provides a route for the synthesis of related compounds.

Hydrolysis Mechanisms of Ester Linkages

The hydrolysis of esters of 2-hydroxyphenylacetic acid, splitting them into the parent acid and an alcohol, can be catalyzed by acids or bases. libretexts.org The reaction with water alone is typically very slow.

In aqueous solutions, aryl esters of 2-hydroxyphenylacetic acid can react with neighboring group participation. rsc.org The hydrolysis of phenyl 2-hydroxyphenylacetate proceeds via a five-membered ring intermediate. rsc.org The rate of this intramolecular reaction is significantly faster than the corresponding intermolecular reaction. rsc.org The chemical instability of 2-hydroxyphenylacetyl-CoA is attributed to nucleophilic catalysis by the ortho-hydroxyl group, which attacks the carbonyl carbon of the acetyl-CoA unit, forming a lactone that subsequently hydrolyzes. researchgate.net

Base-catalyzed hydrolysis, or saponification, is often the preferred method as the reaction is irreversible and the products are easier to separate. libretexts.org In this process, a base like sodium hydroxide reacts with the ester to produce the salt of the carboxylic acid and the alcohol. libretexts.org

Substitution Reactions at Phenolic and Aliphatic Centers

The this compound scaffold possesses multiple reactive sites, primarily the phenolic hydroxyl group, the aromatic ring, and the α-carbon of the acetate moiety. These sites allow for a variety of substitution reactions to create a diverse range of derivatives.

Reactions at the Phenolic Center: The hydroxyl group on the aromatic ring can readily undergo O-alkylation and O-acylation. The synthesis of bufexamac, for instance, involves the alkylation of an n-butyl hydroxyphenylacetate with 1-bromobutane. google.com In a similar fashion, the methyl ester of 4-hydroxyphenylacetic acid can be coupled with 2-chloromethylquinoline in the presence of potassium carbonate in DMF, demonstrating a typical etherification at the phenolic position. drugfuture.com These reactions highlight the nucleophilicity of the phenolic oxygen, which can be exploited to introduce various alkyl or aryl ether linkages.

Reactions at the Aliphatic Center: The carbon atom alpha to the carbonyl group in the acetate side chain is amenable to alkylation. The synthesis of the leukotriene inhibitor Bay-x-1005 involves the alkylation of a [4-(2-quinolinylmethoxy)phenyl]acetic acid methyl ester with cyclopentylbromide using sodium hydride in DMF. drugfuture.com This demonstrates the possibility of forming a new carbon-carbon bond at the aliphatic center by generating an enolate under basic conditions.

Reactions at the Aromatic Ring: The aromatic ring itself is activated by the hydroxyl group and can undergo electrophilic substitution reactions such as nitration or halogenation. The specific position of substitution (ortho or para to the existing groups) is directed by the combined electronic effects of the hydroxyl and the alkylacetate substituents.

The reactivity of this compound and its derivatives is summarized in the table below, showcasing the versatility of this compound in organic synthesis.

| Reaction Type | Reagents and Conditions | Product Type | Ref |

| O-Alkylation | 1-bromobutane, alkylation catalyst | n-Butoxy phenylacetic acid ester | google.com |

| O-Alkylation | 2-chloromethylquinoline, K₂CO₃, DMF | 2-(Quinolin-2-ylmethoxy)phenylacetic acid ester | drugfuture.com |

| α-Alkylation | Cyclopentylbromide, NaH, DMF | α-Cyclopentyl-phenylacetic acid derivative | drugfuture.com |

| Electrophilic Substitution | Nitrating or halogenating agents | Nitro or halogenated derivatives | |

| Ester Reduction | Lithium aluminum hydride or sodium borohydride | 2-(2-hydroxyphenyl)ethanol | smolecule.com |

| Hydroxyl Oxidation | Potassium permanganate (B83412) or chromium trioxide | 2-Oxophenylacetic acid derivatives | smolecule.com |

Synthesis and Reactivity of 2-Hydroxyphenacyl Esters

2-Hydroxyphenacyl esters represent a significant class of compounds derived from the (2-hydroxyphenyl)acetyl framework, primarily recognized for their role as photoremovable protecting groups (PPGs). nih.govrsc.org

Reactivity and Use as Photoremovable Protecting Groups: The primary utility of 2-hydroxyphenacyl esters lies in their photochemical reactivity. They serve as efficient photoremovable protecting groups for carboxylic acids and sulfonates. nih.govrsc.org Upon irradiation with UV light (e.g., at 313 nm), these esters undergo a cleavage reaction to release the parent acid in high yields. nih.govresearchgate.net

The photochemical process is initiated from a short-lived triplet excited state. nih.govrsc.org Laser flash photolysis studies have shown that while triplet excited-state intramolecular proton transfer (ESIPT) is a major deactivation pathway, the release of the leaving group proceeds through minor pathways involving a triplet anion and quinoid triplet enol intermediates. nih.govresearchgate.net This reaction is analogous to the photo-Favorskii rearrangement observed for the related p-hydroxyphenacyl (pHP) protecting group. nih.gov

Following photorelease of the carboxylic acid, the 2-hydroxyphenacyl chromophore is primarily converted into two main photoproducts: benzofuran-3(2H)-one and, to a lesser extent, benzofuran-2(3H)-one. nih.govresearchgate.net The efficiency of this photorelease is quantified by the quantum yield (Φ), as detailed in the table below.

| 2-Hydroxyphenacyl Ester | Leaving Group (HX) | Solvent (v/v) | Disappearance Quantum Yield (Φ) | Photoproducts of Chromophore | Ref |

| 3a | Benzoic acid | H₂O/CH₃CN (1:1) | 0.057 | Benzofuran-3(2H)-one (9), Benzofuran-2(3H)-one (10) | nih.gov |

| 3b | Acetic acid | H₂O/CH₃CN (7:3) | 0.053 | Benzofuran-3(2H)-one (9), Benzofuran-2(3H)-one (10) | nih.gov |

| 3c | Methanesulfonic acid | H₂O/CH₃CN (7:3) | 0.038 | Benzofuran-3(2H)-one (9), Benzofuran-2(3H)-one (10) | nih.gov |

Advanced Analytical Characterization in 2 Hydroxyphenyl Acetate Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for the detailed molecular characterization of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer comprehensive insights into the atomic connectivity and functional groups present in (2-hydroxyphenyl)acetate.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy of (2-hydroxyphenyl)acetic acid reveals distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the substituted benzene (B151609) ring typically appear as complex multiplets in the downfield region, while the methylene (B1212753) protons of the acetate (B1210297) group are observed as a singlet in the upfield region. The chemical shifts are influenced by the solvent and the electronic effects of the hydroxyl and carboxylic acid groups. nih.gov

Carbon-13 (¹³C) NMR provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position. The carbons of the aromatic ring resonate in the intermediate region, with their specific shifts determined by the position relative to the hydroxyl and acetate substituents. foodb.ca

Table 1: Experimental and Predicted NMR Data for 2-Hydroxyphenylacetic Acid Data below is for the parent acid, (2-hydroxyphenyl)acetic acid.

¹H NMR Data (500 MHz, H₂O) nih.gov

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.23 | m | Aromatic CH |

Predicted ¹³C NMR Data (100 MHz, D₂O) foodb.ca

| Chemical Shift (ppm) | Assignment |

|---|---|

| 177.3 | C=O (Carboxylic acid) |

| 155.0 | C-OH (Aromatic) |

| 132.1 | Aromatic CH |

| 129.8 | Aromatic CH |

| 122.3 | Aromatic C (Substituted) |

| 121.6 | Aromatic CH |

| 117.1 | Aromatic CH |

To resolve ambiguities in signal assignment from 1D spectra, advanced NMR techniques are employed. uab.edu Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. foodb.ca

Other 2D techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) can further elucidate the structure. COSY identifies proton-proton coupling networks, helping to trace the connectivity within the aromatic ring. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of the acetate side chain on the phenyl ring and its relationship to the hydroxyl group. researchgate.net Spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which is especially useful in analyzing esterified derivatives of this compound. uab.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of (2-hydroxyphenyl)acetic acid displays characteristic absorption bands that confirm its structure. A very broad absorption band is typically observed for the O-H stretch of the carboxylic acid, often overlapping with the C-H stretching region. The phenolic O-H stretch also contributes to this broadness. chemicalbook.comchemicalbook.com The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption band. orgchemboulder.com For ester derivatives like ethyl this compound, this C=O stretch appears at a slightly higher frequency. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for (2-Hydroxyphenyl)acetic Acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550–3200 (broad) | O–H stretch | Phenolic -OH |

| 3300–2500 (very broad) | O–H stretch | Carboxylic acid -OH |

| ~1700 | C=O stretch | Carboxylic acid C=O |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

These characteristic frequencies can shift upon coordination with metal ions, making IR spectroscopy a useful tool for studying the formation and structure of metal complexes involving this compound as a ligand.

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. For (2-hydroxyphenyl)acetic acid (C₈H₈O₃), the nominal molecular weight is 152 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. The exact mass of (2-hydroxyphenyl)acetic acid allows it to be distinguished from other compounds with the same nominal mass but different atomic compositions. For instance, the protonated molecule [M+H]⁺ has a calculated exact mass of 152.04734 Da. Such precise measurements are crucial in metabolomics and the identification of unknown compounds in complex mixtures. ebi.ac.ukresearchgate.net

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is used to study the fragmentation patterns of this compound. In techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion. Subsequent fragmentation of this precursor ion provides structural information. mzcloud.org

The fragmentation of the [M+H]⁺ ion of (2-hydroxyphenyl)acetic acid (m/z 153.05) has been studied using LC-ESI-QTOF. A prominent fragmentation pathway involves the loss of formic acid (HCOOH, 46 Da) or the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). The most abundant fragment ion is often observed at m/z 107.0489. This fragment corresponds to the formation of a stable hydroxytropylium-like ion or a hydroxybenzyl cation resulting from the cleavage of the C-C bond adjacent to the aromatic ring.

Table 3: Major Fragment Ions of (2-Hydroxyphenyl)acetic Acid in Positive Ion ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 153.0546 | 135.0441 | H₂O (18.0105 Da) |

| 153.0546 | 107.0489 | H₂O + CO (46.0055 Da) |

| 153.0546 | 91.0542 | H₂O + CO₂ (61.9954 Da) |

Analysis of these fragmentation patterns serves as a fingerprint for the identification of this compound in various biological and environmental samples.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural determination of this compound. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion corresponding to the molecule of interest and then fragmenting it to produce a characteristic spectrum of product ions. nih.gov The fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural elucidation. nih.gov

In the analysis of this compound and related phenolic compounds, "soft" ionization techniques like electrospray ionization (ESI) are often employed. rsc.org These methods are advantageous as they minimize the thermal degradation of polar compounds, which can be a limitation in techniques requiring sample vaporization. nih.gov While soft ionization produces abundant molecular ions, it results in minimal fragmentation. nih.gov Therefore, MS/MS is necessary to induce and analyze fragmentation, providing the detailed structural information required for confirmation. nih.gov

The process allows for the specific identification of components within a complex mixture. nih.gov For instance, in metabolomic studies, MS/MS can differentiate this compound from its isomers and other structurally similar metabolites by analyzing their unique fragmentation patterns. nih.govsci-hub.se Researchers can develop methods that are highly selective and sensitive, enabling the detection and structural confirmation of this compound even at low concentrations. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical method for studying the electronic transitions within this compound. The absorption of UV or visible light by a molecule corresponds to the excitation of its outer electrons, promoting them from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The UV spectrum of this compound is characterized by absorption bands arising from its aromatic ring, which contains a π-electron system. Aromatic compounds like benzene typically exhibit two primary absorption bands around 200 nm and 260 nm, which are associated with π to π* transitions. The presence of substituents on the benzene ring, such as the hydroxyl (-OH) and acetate (-CH₂COOH) groups in this compound, influences the position and intensity of these absorption maxima (λ_max).

For example, a related compound, 2-(2-Hydroxyphenyl)-2-oxoethyl acetate, shows absorption maxima at 210 nm, 254 nm, and 325 nm in a water/acetonitrile mixture. nih.gov The specific λ_max values for this compound are dependent on factors like solvent polarity and pH, as these can affect the electronic environment of the chromophore. researchgate.net The technique is governed by the Frank-Condon principle, which states that electronic transitions occur much faster than nuclear motion, meaning the internuclear distance remains constant during excitation. ubbcluj.ro

| Compound | Solvent/Conditions | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 2-Hydroxyacetophenone (anion form) | Aqueous | 222, 255, 360 nm | nih.gov |

| 2-(2-Hydroxyphenyl)-2-oxoethyl acetate | H₂O/CH₃CN (95:5, v/v) | 210, 254, 325 nm | nih.gov |

| 2-(2-Hydroxyphenyl)-2-oxoethyl acetate (anion form) | Aq. NaOH (1 mM) | 240, 260, 365 nm | nih.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for isolating this compound from complex sample matrices and for its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility. nih.gov One common method involves derivatization with reagents like trimethlyphenylammonium hydroxide (B78521). nih.gov

In a typical GC-MS analysis, the derivatized this compound is separated from other components in the gas chromatograph before being detected by the mass spectrometer. nih.govresearchgate.net The mass spectrometer provides mass spectra of the analyte, which can be compared against reference spectra in libraries like NIST and WILEY for positive identification. nih.gov Studies have successfully used GC-MS to confirm the presence of this compound in biological samples, such as urine, where it is a metabolite of coumarin. nih.gov The technique is highly valued for its ability to provide definitive identification of low molecular weight metabolites.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are the cornerstone methods for the separation and quantification of this compound in various samples. mdpi.commeasurlabs.com These techniques are particularly suited for analyzing polar, non-volatile compounds that are not amenable to direct GC-MS analysis. measurlabs.com

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. measurlabs.com Reversed-phase columns, such as C18, are commonly used, where a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures, often with a formic acid modifier) elutes the compounds from a non-polar stationary phase. nih.govuni-duesseldorf.de

When coupled with MS/MS, the technique offers exceptional sensitivity and selectivity. mdpi.comnih.gov LC-MS/MS allows for the quantification of this compound even at very low concentrations, with lower limits of detection (LLODs) often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov This high sensitivity makes it the preferred method for many clinical and metabolomic studies. nih.gov While both HPLC with UV detection and LC-MS/MS are effective, LC-MS/MS is generally more successful for measuring samples with low analyte concentrations. nih.gov

| Parameter | HPLC-UV | LC-MS/MS | Reference |

|---|---|---|---|

| Linearity Range | 5.0 to 100 ng/mL | 5.0 to 100 ng/mL | nih.gov |

| Limit of Detection (LoD) | 5.1 ng/mL | 1.6 ng/mL | nih.gov |

| Precision (CV%) | ~10.0% | ~10.0% | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions involving this compound. libretexts.org It operates on the principle of separating components of a mixture based on their differential affinity for a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. libretexts.orgukessays.com

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate over time. umich.edu The plate is then developed in a chamber containing a suitable solvent system. umich.edu The separation is based on polarity; on a normal-phase silica plate, more polar compounds travel a shorter distance up the plate compared to less polar compounds. ukessays.compharmaknowledgeforum.com By comparing the spots of the reactants and products, a researcher can qualitatively assess the consumption of starting materials and the formation of products. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify spots. libretexts.org Visualization of the spots can be achieved under UV light or by using staining reagents. umich.edupharmaknowledgeforum.com

Other Specialized Analytical Techniques (e.g., Electron Spin Resonance Spectroscopy in Mechanistic Studies)

In addition to the primary characterization methods, specialized techniques like Electron Spin Resonance (ESR) spectroscopy can be employed for mechanistic studies. ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. mlsu.ac.inmdpi.comresearchgate.net

This method is particularly useful for investigating reaction mechanisms that proceed via free radical intermediates. mlsu.ac.inmdpi.com For instance, if the formation or degradation of this compound involves a free radical pathway, ESR can provide direct evidence for the presence and structure of these highly reactive intermediates. mdpi.com The technique measures the absorption of microwave radiation by unpaired electrons in a magnetic field. mlsu.ac.in The resulting spectrum contains information about the identity and environment of the radical species. mlsu.ac.in While not a routine characterization tool for stable molecules like this compound itself, ESR is invaluable for elucidating the underlying mechanisms of its biochemical or chemical transformations that may involve radical species. nih.gov

Biochemical Pathways and Enzymatic Mechanisms Involving 2 Hydroxyphenyl Acetate

Microbial Degradation and Catabolic Pathways

Microorganisms have evolved sophisticated catabolic pathways to degrade aromatic compounds, including (2-Hydroxyphenyl)acetate. These pathways typically involve a series of enzymatic reactions that converge on central intermediates, which are then funneled into mainstream metabolism.

Homogentisate (B1232598) Pathway in Bacterial Catabolism (e.g., Cupriavidus pinatubonensis)

In the metabolically versatile bacterium Cupriavidus pinatubonensis JMP134, this compound is degraded through the homogentisate pathway. nih.govnih.govresearchgate.net This pathway is a central route for the catabolism of several aromatic compounds, including the isomers of hydroxyphenylacetate, as well as tyrosine and phenylalanine. nih.govasm.org The initial step in the degradation of this compound is its conversion to homogentisate (2,5-dihydroxyphenylacetate). nih.govnih.govresearchgate.net Homogentisate then undergoes ring cleavage, catalyzed by homogentisate dioxygenase, and is further metabolized to yield fumarate (B1241708) and acetoacetate (B1235776), which can enter the Krebs cycle. nih.govasm.org Mutational analysis in C. pinatubonensis has confirmed that the degradation of 2-HPA proceeds via the homogentisate pathway. nih.govresearchgate.net

Enzymatic Ring Hydroxylation (e.g., Phenylacetate (B1230308) 2-Hydroxylase via Cytochrome P450 Monooxygenases)

The hydroxylation of the aromatic ring is a critical step in the catabolism of phenylacetic acid and its derivatives. In the fungus Penicillium chrysogenum, the enzyme phenylacetate 2-hydroxylase, encoded by the pahA gene, catalyzes the initial step of phenylacetate catabolism. nih.govasm.org This enzyme is a cytochrome P450 monooxygenase. nih.govasm.org A homologous enzyme, PhacA, is found in Aspergillus nidulans. asm.orguniprot.org This enzyme, also a cytochrome P450, is responsible for the 2-hydroxylation of the phenylacetic acid ring. asm.orggenome.jpexpasy.org

In the bacterium Cupriavidus pinatubonensis JMP134, a self-sufficient cytochrome P450 monooxygenase, encoded by the ohpA gene, is responsible for the conversion of 2-hydroxyphenylacetic acid to homogentisate. nih.govnih.gov This enzyme, belonging to the CYP116B subfamily, provides the necessary 2-HPA 5-hydroxylase activity for the homogentisate pathway. nih.govnih.gov The widespread presence of OhpA homologues in various bacterial lineages suggests that the catabolism of 2-HPA via the homogentisate route is a common strategy. nih.govnih.gov

| Enzyme | Organism | Function | Gene | Enzyme Class |

|---|---|---|---|---|

| This compound 5-hydroxylase | Cupriavidus pinatubonensis JMP134 | Conversion of 2-HPA to homogentisate | ohpA | Cytochrome P450 Monooxygenase (CYP116B) nih.govnih.gov |

| Phenylacetate 2-hydroxylase | Penicillium chrysogenum | Catalyzes the first step of phenylacetate catabolism | pahA | Cytochrome P450 Monooxygenase nih.govasm.org |

| Phenylacetate 2-hydroxylase | Aspergillus nidulans | 2-hydroxylation of the phenylacetic acid ring | phacA | Cytochrome P450 Monooxygenase asm.orguniprot.org |

Genetic and Molecular Basis of Microbial Degradation (e.g., gene clusters, transcript levels)

The genes responsible for the degradation of this compound are often organized in gene clusters, which allows for their coordinated regulation. In Cupriavidus pinatubonensis JMP134, the ohpA gene, which encodes the self-sufficient cytochrome P450 monooxygenase, is part of an operon. nih.govnih.govresearchgate.net This operon also includes the ohpT gene, coding for a substrate-binding subunit of a putative transporter. nih.govresearchgate.net The expression of this operon is driven by an inducible promoter that responds to the presence of 2-HPA and is regulated by a predicted transcriptional regulator, OhpR. nih.govresearchgate.net

Studies on transcript levels have shown that the expression of the ohpR, ohpT, and ohpA genes in C. pinatubonensis is significantly upregulated in the presence of 2-HPA as the sole carbon and energy source, compared to when grown on fructose (B13574) or other phenylacetate isomers. researchgate.netresearchgate.net The transcript levels of the hmgA gene, which encodes homogentisate dioxygenase, are also significantly higher when the cells are grown on 2-HPA, 3-HPA, or 4-HPA. researchgate.netresearchgate.net This indicates a coordinated transcriptional response to the presence of these aromatic substrates.

| Gene | Putative Function | Regulation |

|---|---|---|

| ohpR | Transcriptional regulator | Regulates the ohp operon nih.govresearchgate.net |

| ohpT | Substrate-binding subunit of a transporter | Part of the ohp operon, induced by 2-HPA nih.govresearchgate.net |

| ohpA | This compound 5-hydroxylase (cytochrome P450) | Part of the ohp operon, induced by 2-HPA nih.govnih.govresearchgate.net |

| hmgA | Homogentisate dioxygenase | Induced by hydroxyphenylacetates researchgate.netresearchgate.net |

Enzyme-Substrate Interactions and Kinetic Studies

Mechanisms of Flavin-Dependent Monooxygenases (e.g., p-Hydroxyphenylacetate 3-Hydroxylase from Pseudomonas aeruginosa and Acinetobacter baumannii)

p-Hydroxyphenylacetate 3-hydroxylase (HPAH) is a two-component flavin-dependent monooxygenase that catalyzes the hydroxylation of p-hydroxyphenylacetate (HPA) to 3,4-dihydroxyphenylacetate. nih.govnih.govacs.orgnih.gov This enzyme system has been studied in several bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, revealing different mechanistic strategies. nih.govnih.govacs.orgacs.org

In contrast, the HPAH system from Acinetobacter baumannii consists of a reductase component (C1) and an oxygenase component (C2). acs.orgresearchgate.net A crucial difference is that the reductase (C1) requires the presence of HPA for effective catalysis. acs.org HPA binding to the reductase stimulates both the rate of FMN reduction by NADH and the release of the reduced flavin. acs.orguniprot.org

| Characteristic | Pseudomonas aeruginosa HPAH | Acinetobacter baumannii HPAH |

|---|---|---|

| Reductase Component | HpaC nih.govnih.gov | C1 acs.orguniprot.org |

| Oxygenase Component | HpaA nih.govnih.gov | C2 acs.org |

| Effect of HPA on Reductase | No influence on reductase activity nih.govnih.gov | Required for effective catalysis; stimulates flavin reduction and release acs.orguniprot.org |

| Rate-Determining Step | Dissociation of FAD from the oxygenase nih.govnih.govacs.org | Not explicitly stated as FAD dissociation |

| Flavin Specificity of Reductase | Can reduce FAD or FMN nih.gov | Specific for FMN nih.gov |

Enzyme Inhibition Kinetics (e.g., effect on 3-oxo acid CoA-transferase activity in suckling rat brain)

This compound, referred to as o-hydroxyphenylacetate in some literature, has been shown to act as an enzyme inhibitor. Studies on the enzymes of ketone-body utilization in the brain of suckling rats have demonstrated that o-hydroxyphenylacetate can inhibit 3-oxo acid CoA-transferase (EC 2.8.3.5). nih.govscispace.com This enzyme is crucial for the utilization of ketone bodies, which are an important energy source for the developing brain. nih.gov

The inhibition of 3-oxo acid CoA-transferase by o-hydroxyphenylacetate was found to be competitive with respect to the substrate acetoacetate, with an inhibition constant (Ki) of 4.5 mM. nih.govscispace.com The enzyme was also inhibited by o-hydroxyphenylacetate when the reaction was measured in the direction of acetoacetate formation, with the same Ki value of 4.5 mM. nih.govscispace.com These findings suggest that an accumulation of this compound could potentially impair ketone body metabolism in the brain. nih.gov

| Enzyme | Source | Inhibitor | Type of Inhibition | Inhibition Constant (Ki) |

|---|---|---|---|---|

| 3-oxo acid CoA-transferase | Suckling rat brain | o-hydroxyphenylacetate | Competitive with respect to acetoacetate | 4.5 mM nih.govscispace.com |

Substrate Specificity and Catalytic Efficiency Analysis

The enzymatic transformation of this compound is a key step in the metabolic pathways of various microorganisms. The enzymes responsible, primarily hydroxylases and dioxygenases, exhibit a range of substrate specificities and catalytic efficiencies.

In the fungus Aspergillus nidulans, the catabolism of phenylacetate proceeds via this compound. asm.org This pathway involves two sequential hydroxylations to produce 2,5-dihydroxyphenylacetate. asm.org A key enzyme in this process is a cytochrome P450 monooxygenase encoded by the phacB gene. This enzyme demonstrates 3-hydroxyphenylacetate (B1240281) 6-hydroxylase and 3,4-dihydroxyphenylacetate 6-hydroxylase activities, generating 2,5-dihydroxyphenylacetate and 2,4,5-trihydroxyphenylacetate, respectively. asm.org While its primary role involves other hydroxylated phenylacetates, it can also utilize phenylacetate to form this compound, albeit with very low efficiency. asm.org Similarly, in Aspergillus niger, a phenylacetate hydroxylase requiring NADPH converts phenylacetic acid into both this compound and 4-hydroxyphenylacetate. nih.gov

The broader family of extradiol dioxygenases, which cleave aromatic rings, also shows varied substrate specificity. For instance, 3,4-dihydroxyphenylacetate 2,3-dioxygenase (DHPAO) from Pseudomonas aeruginosa is an Fe(II)-containing enzyme that catalyzes the ring cleavage of 3,4-dihydroxyphenylacetate (DHPA). plos.org While its native substrate is DHPA, studies on its activity with various catecholic compounds reveal its specificity. It shows significantly lower activity with substrates like 4-hydroxyphenylacetate, indicating a well-defined substrate preference for the di-hydroxylated form. plos.org

The substrate specificity of hydroquinone (B1673460) 1,2-dioxygenase (HQDO) from Pseudomonas fluorescens ACB has also been characterized. This enzyme is crucial for the degradation of hydroquinone, an intermediate in the catabolism of various aromatic compounds. asm.org HQDO acts on a range of substituted hydroquinones, but its activity is critically dependent on the presence of two para-hydroxyl groups. asm.org

Table 1: Substrate Specificity of Selected Dioxygenases

| Enzyme | Source Organism | Native Substrate | Other Substrates Tested | Relative Activity (%) | Reference |

|---|---|---|---|---|---|

| PaDHPAO | Pseudomonas aeruginosa | 3,4-Dihydroxyphenylacetate | 3,4-Dihydroxybenzoate | 0.4 | plos.org |

| 4-Hydroxyphenylacetate | <0.01 | plos.org | |||

| 4-Nitrocatechol | 1.1 | plos.org | |||

| HQDO | Pseudomonas fluorescens ACB | Hydroquinone | Methylhydroquinone | 120 | asm.org |

| Methoxyhydroquinone | 50 | asm.org | |||

| Chlorohydroquinone | 70 | asm.org | |||

| Bromohydroquinone | 30 | asm.org |

Flavin Transfer Mechanisms between Reductase and Oxygenase Components

Many enzymes that hydroxylate aromatic compounds like phenylacetate derivatives are two-component flavin-dependent monooxygenases. These systems consist of a reductase component that generates reduced flavin (FMNH⁻ or FADH⁻) and an oxygenase component that uses the reduced flavin to hydroxylate the substrate. researchgate.netnih.gov The mechanism of flavin transfer from the reductase to the oxygenase is a critical aspect of their catalytic cycle and can occur via different strategies. sci-hub.se

One well-studied model is the p-hydroxyphenylacetate (HPA) 3-hydroxylase (HPAH) from Acinetobacter baumannii. researchgate.net This enzyme is composed of a reductase (C1) and an oxygenase (C2). researchgate.netpnas.org In this system, the reduced flavin mononucleotide (FMNH⁻) is transferred from C1 to C2 through free diffusion. researchgate.net The substrate, HPA, acts as an effector that stimulates the reduction of FMN and its subsequent release from the reductase component. researchgate.netacs.org The rate-limiting step in this process is the dissociation of FMNH⁻ from the reductase. researchgate.net In the presence of HPA, the rate of FMNH⁻ dissociation from C1 increases significantly, from 0.35 s⁻¹ to 80 s⁻¹, facilitating its rapid transfer to the oxygenase. researchgate.net

Natural Occurrence and Biosynthesis in Biological Systems (non-human focus)

Biosynthesis from Phenylalanine and Related Aromatic Precursors by Microorganisms (e.g., gut bacteria, fungi)

This compound is a metabolite produced by various microorganisms, often as an intermediate in the catabolism of the amino acid phenylalanine. nih.govnih.gov In many bacteria and fungi, the degradation of phenylalanine does not proceed through direct hydroxylation to tyrosine but instead is initiated by conversion to phenylacetate. nih.gov

A well-documented pathway exists in the fungus Aspergillus niger. This organism can metabolize DL-phenylalanine, first converting it to phenylpyruvate. nih.gov Phenylpyruvate is then transformed into phenylacetic acid. A specific phenylacetate hydroxylase enzyme, which is dependent on NADPH, subsequently hydroxylates phenylacetic acid at the ortho position to yield this compound. nih.gov This fungus also produces the para isomer, 4-hydroxyphenylacetate. nih.gov

Similarly, the catabolism of phenylacetate in Aspergillus nidulans occurs via this compound. asm.org The pathway involves the conversion of phenylacetate to this compound, which is then further hydroxylated to 2,5-dihydroxyphenylacetate before the aromatic ring is cleaved. asm.org In many bacteria, an unconventional aerobic pathway for phenylacetate degradation has been identified where intermediates are processed as CoA thioesters. Phenylacetyl-CoA is converted to a ring 1,2-epoxide, which is then isomerized and cleaved. nih.gov In some cases, the decomposition of the epoxide intermediate can lead to the release of this compound. nih.gov

Biotransformation from Phenylacetonitrile (B145931)

This compound can be synthesized through the biotransformation of phenylacetonitrile by certain microorganisms. nih.govresearchgate.net Studies have shown that marine fungi are particularly adept at this conversion. Marine fungal strains belonging to the genera Aspergillus, Penicillium, Cladosporium, and Bionectria have been shown to catalyze the biotransformation of phenylacetonitrile to this compound. nih.govresearchgate.net

The transformation is a two-step enzymatic process. First, the nitrile group of phenylacetonitrile is hydrolyzed by a nitrilase enzyme to form phenylacetic acid. nih.govresearchgate.net Subsequently, the aromatic ring of phenylacetic acid is hydroxylated at the ortho position to produce this compound. nih.gov This method has been shown to be an efficient means of production, with reported isolated yields as high as 51%. nih.gov The enzymes involved in this catalytic system are inducible, meaning their production is triggered by the presence of the nitrile substrate. researchgate.net

Table 2: Fungal Biotransformation of Phenylacetonitrile

| Substrate | Product | Catalyzing Organisms | Enzymatic Steps | Reported Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | This compound | Marine fungi (Aspergillus, Penicillium, Cladosporium, Bionectria) | 1. Nitrile hydrolysis | 51% | nih.govresearchgate.net |

| 2. Aromatic hydroxylation |

Role in Ecological Interactions and Environmental Cycles (e.g., plant secondary metabolites, environmental pollutants degradation)

This compound plays a significant role in various ecological and biogeochemical cycles, primarily as an intermediate in the microbial degradation of both natural and xenobiotic aromatic compounds. usgs.gov Phenylacetate, the direct precursor, is a ubiquitous compound in the environment, largely resulting from the decomposition of lignin. researchgate.net As a result, the microbial pathways that degrade phenylacetate via this compound are important for carbon cycling.

The compound is also an intermediate in the breakdown of environmental pollutants. For example, the engineered bacterial strain Sphingobium yanoikuyae B1DR is capable of degrading the polyaromatic hydrocarbon (PAH) xanthene, and this compound has been identified as a key metabolite in this degradation pathway. researchgate.net The ability of microorganisms to transform toxic pollutants like xanthene into simpler, less harmful compounds such as this compound is a critical component of environmental bioremediation. researchgate.net Likewise, the degradation of other phenolic pollutants, such as 4-chlorophenol (B41353) and 4-ethylphenol, can proceed through hydroxylated intermediates that are structurally related to this compound, highlighting the central role of such compounds in microbial catabolism. nih.gov

In the context of plant biology, this compound is considered a plant secondary metabolite. These metabolites are compounds that are not essential for primary growth and development but are crucial for the plant's interaction with its environment, contributing to defense against herbivores and pathogens. nih.govdiva-portal.org this compound has been identified in various food plants, including parsley, lemon verbena, and natal plum, suggesting its synthesis and potential ecological function within these species.

Computational and Theoretical Studies of 2 Hydroxyphenyl Acetate

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For instance, it has been used to investigate the Fries rearrangement, a reaction that can be catalyzed by enzymes. nih.gov

In a study on the acyltransferase from Pseudomonas protegens, quantum chemical calculations were employed to investigate the promiscuous transformation of 3-hydroxyphenyl acetate (B1210297) into 2',4'-dihydroxyacetophenone, which represents a biological version of the Fries rearrangement. nih.gov The calculations helped to propose a detailed reaction mechanism and determine the energy profile of the reaction. nih.gov The study identified the rate-limiting step as the deprotonation of a carbon atom on the substrate and proposed a specific amino acid residue as the general base. nih.gov Furthermore, analysis of the binding energies of different acetyl acceptors showed that the enzyme could promote both intramolecular and intermolecular Fries rearrangements. nih.gov

Simulation of Biochemical Processes and Environmental Fate

Computational models are instrumental in predicting the transformation and persistence of (2-hydroxyphenyl)acetate in both biological systems and the wider environment. These simulations provide insights into metabolic pathways, degradation kinetics, and potential ecological impact.

Biochemical Processes: The catabolism of this compound (2-HPA) has been a subject of computational and experimental investigation. In bacteria such as Cupriavidus pinatubonensis JMP134, a putative degradation pathway involves the hydroxylation of 2-HPA to homogentisate (B1232598) (2,5-dihydroxyphenylacetic acid). researchgate.net This transformation is catalyzed by a self-sufficient cytochrome P450 monooxygenase. researchgate.net Theoretical studies on related microbial systems, like Pseudomonas putida U, have elucidated the genetic organization of the phenylacetic acid catabolon, a functional unit that degrades related molecules into the common intermediate phenylacetyl-CoA. pnas.org In this pathway, phenylacetyl-CoA is hydroxylated to its 2-hydroxy derivative, which is then processed by a ring-opening enzyme. pnas.org Such models of bacterial metabolism are crucial for understanding how microorganisms process aromatic compounds and for potential applications in bioremediation.

Environmental Fate and Ecotoxicity: The environmental fate of this compound and its derivatives is assessed using various simulation models. For instance, (2-hydroxyphenyl)acetic acid has been studied for its role as a hydrated electron producer under UV irradiation to facilitate the degradation of persistent organic pollutants like GenX. researchgate.net

To predict the ecotoxicity of the resulting transformation products, programs like the Ecological Structure-Activity Relationships (ECOSAR) are employed. epa.govresearchgate.netepa.gov ECOSAR uses quantitative structure-activity relationships (QSARs) to estimate the aquatic toxicity of chemicals based on their structural class. epa.govepa.gov This allows for a screening-level assessment of potential risks to aquatic organisms such as fish, daphnia, and green algae, even when experimental data is scarce. epa.govresearchgate.net Similarly, models like CATALOGIC can simulate the abiotic and microbial degradation pathways, providing a broader picture of a chemical's persistence and fate in the environment. ecetoc.org The use of such predictive models is essential for the environmental risk assessment of chemicals, helping to prioritize substances of concern and guide further testing. ecetoc.org

Table 1: Simulation Models and Their Applications in Assessing the Environmental Profile of this compound and Related Compounds

| Simulation Model/Tool | Application | Predicted Outcome | Reference |

|---|---|---|---|

| Cytochrome P450 Pathway Modeling | Simulation of microbial catabolism of this compound. | Identifies key enzymes and intermediates, such as homogentisate, in the degradation pathway. | researchgate.net |

| ECOSAR (Ecological Structure-Activity Relationships) | Prediction of aquatic toxicity for transformation products. | Estimates acute (LC50, EC50) and chronic toxicity values for fish, daphnia, and algae. | researchgate.netresearchgate.net |

| CATALOGIC | Simulation of metabolic fate and degradation. | Predicts abiotic and microbial degradation pathways and assesses potential hazards. | ecetoc.org |

| Environmental Fate Models (e.g., EXAMS, SimpleBox) | Estimation of chemical distribution and persistence in environmental compartments (air, water, soil). | Calculates half-lives and predicts the primary environmental sink for the compound. | ecetoc.orgusgs.gov |

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's chemical structure with its biological or chemical activity. ajsp.net For this compound and its derivatives, these studies are vital for designing new molecules with desired properties, such as enhanced therapeutic effects or specific inhibitory functions.

Molecular modeling techniques, including molecular docking, are central to SAR studies. These methods simulate the interaction between a ligand (e.g., a derivative of this compound) and a biological target, such as an enzyme or receptor. For example, in the development of HIV-1 protease inhibitors, a series of compounds incorporating a (2-hydroxyphenyl) group at the P2 moiety were designed and synthesized. nih.gov Surprisingly, molecular modeling and subsequent experimental validation revealed that these derivatives had significantly lower inhibitory potency compared to their unsubstituted counterparts. nih.gov This finding highlights the critical role that specific substitutions on the phenyl ring play in the binding affinity to the target enzyme. nih.gov

In another study focused on antitubercular agents, chalcones bearing a 2-hydroxyphenyl unit were synthesized. mdpi.com While these initial compounds were largely inactive, modifying the scaffold, for instance by converting a chalcone (B49325) into a pyrazoline derivative, led to a significant increase in activity against Mycobacterium tuberculosis. mdpi.com

QSAR studies have also been applied to fungicides derived from 3-dimethylamino-1-(2-hydroxyphenyl)propenones. frontiersin.orgnih.govresearchgate.net In this research, statistical models were developed that successfully correlated the fungicidal activity with specific molecular descriptors. The models indicated that descriptors related to electronic properties (DeltaEpsilonC) and atomic counts at specific topological distances (e.g., T_2_Cl_6) were major factors influencing the activity. frontiersin.orgnih.govresearchgate.net Such QSAR models provide valuable guidance for optimizing the structure of lead compounds to enhance their desired biological effects. researchgate.net

Table 2: Key Findings from SAR and Molecular Modeling Studies of this compound Derivatives

| Compound Class | Biological Target/Activity | Key SAR/Modeling Finding | Reference |

|---|---|---|---|

| Phenyloxazolidinones | HIV-1 Protease Inhibition | Incorporation of a 2-hydroxyphenyl group at the P2 moiety significantly decreased inhibitory potency compared to unsubstituted analogues. | nih.gov |

| Chalcones | Antitubercular Activity | Chalcones with a 2-hydroxyphenyl A-ring were inactive, but structural modification into a pyrazoline restored potent activity. | mdpi.com |

| COX Inhibitors | Cyclooxygenase (COX-1/COX-2) Inhibition | Replacing a hydroxybenzofuranyl moiety with a 2-hydroxyphenyl substituent in chalcone structures led to a decrease in COX-2 selectivity. | jst.go.jp |

| 3-Iodochromones | Fungicidal Activity | QSAR models identified electronic and topological descriptors as key influencers of fungicidal activity against Sclerotium rolfsii. | frontiersin.orgnih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor and Intermediate in Complex Molecule Synthesis

(2-Hydroxyphenyl)acetate serves as a fundamental building block and intermediate in the synthesis of more complex molecules due to its distinct chemical functionalities. kajay-remedies.com The presence of a phenolic hydroxyl group and a carboxylic acid moiety allows for a wide range of chemical transformations, including esterification, oxidation, and condensation reactions. kajay-remedies.com This reactivity makes it a valuable precursor in the pharmaceutical, agrochemical, and fine chemical industries. kajay-remedies.com

The compound's structural features are instrumental in constructing intricate molecular architectures. For instance, it is a known intermediate in the synthesis of the pharmaceutical atenolol (B1665814) and 3,4-dihydroxyphenylacetic acid. cymitquimica.comscbt.com Its derivatives, such as methyl 2-(2-hydroxyphenyl)acetate, are crucial in producing fungicides like azoxystrobin. echemi.com The synthesis of these complex molecules often involves multiple steps where the this compound core is modified to achieve the desired chemical properties and biological activity.

A notable synthetic application is the one-pot synthesis of 2-(2-hydroxyphenyl)alkyl acetates from (2-halogenophenyl)acetic acid or (2-halogenophenyl)acetonitrile, where (2-hydroxyphenyl)acetic acid acts as an intermediate. google.com This method is highly efficient as it avoids the isolation of the water-soluble (2-hydroxyphenyl)acetic acid, streamlining the production process for industrial applications. google.com

Use in Combinatorial Chemistry and Library Design

This compound and its analogues are valuable scaffolds in combinatorial chemistry for the generation of screening libraries. researchgate.netacs.org Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be screened for biological activity. uomustansiriyah.edu.iq The core structure of this compound, with its reactive hydroxyl and carboxyl groups, is ideal for creating a diverse set of derivatives. kajay-remedies.com

A practical example is the use of 3-chloro-4-hydroxyphenylacetic acid, a derivative of this compound, to generate a 20-membered amide library. acs.orgacs.orgnih.gov In this process, the carboxylic acid is first converted to an ester, methyl (3-chloro-4-hydroxyphenyl)acetate, which is then reacted with a variety of primary amines to produce a library of amides. acs.orgacs.org This solvent-free aminolysis method is particularly well-suited for combinatorial chemistry due to its simplicity and clean reaction profile. acs.orgacs.org Such libraries are instrumental in the drug discovery process for identifying new lead compounds. acs.org

Interactive Data Table: Synthesis of an Amide Library from a this compound Scaffold

| Scaffold | Reaction Step 1 | Intermediate | Reaction Step 2 | Product |

|---|

Development of Specialized Functional Materials (e.g., organic UV filters, OLED materials)

The unique chemical structure of this compound derivatives makes them suitable for the development of specialized functional materials, particularly organic UV filters and materials for organic light-emitting diodes (OLEDs).

Organic UV Filters: Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, which can be synthesized from precursors related to this compound, are effective organic UV filters. scielo.brscielo.br These compounds exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum. scielo.brscielo.br Their mechanism of action involves an excited-state intramolecular proton transfer (ESIPT), which allows them to dissipate harmful UV energy without degrading. scielo.brscielo.br Research has shown that certain 2-(2'-hydroxyphenyl)benzoxazole derivatives can achieve high sun protection factor (SPF) values, making them promising candidates for sunscreen formulations. scielo.brscielo.brresearchgate.net

Interactive Data Table: Properties of 2-(2'-hydroxyphenyl)benzoxazole UV Filters

| Compound Type | Absorption Range | Key Property | Potential Application |

|---|

OLED Materials: Certain derivatives of this compound have found applications in the field of organic electronics, specifically in the development of OLEDs. OLEDs are devices composed of thin organic layers that emit light when an electric current is applied. sigmaaldrich.com The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. sigmaaldrich.commdpi.com 5-Formyl-2-hydroxyphenyl acetate (B1210297), for example, is a compound utilized in the synthesis of materials for OLEDs due to its reactive functional groups. The development of efficient and stable blue-emitting materials remains a key challenge in OLED technology, and zinc(II) complexes with organic ligands are being explored for this purpose due to their favorable luminescent properties. nih.gov

Application in Agrochemical Synthesis (e.g., herbicides, plant growth regulators)

This compound and its derivatives play a significant role in the agricultural sector as precursors for the synthesis of herbicides and plant growth regulators. kajay-remedies.com These applications are crucial for improving crop yields and protecting plants from pests and weeds. kajay-remedies.com

Herbicides: The compound serves as an intermediate in the production of various herbicides. kajay-remedies.com For instance, its ester, methyl 2-(2-hydroxyphenyl)acetate, is a key intermediate in the synthesis of the broad-spectrum fungicide azoxystrobin. echemi.comgoogle.com Additionally, derivatives like methyl 2-(5-bromo-2-hydroxyphenyl)acetate are explored for their potential herbicidal properties. smolecule.com

Plant Growth Regulators: this compound is also a precursor in the synthesis of plant growth regulators, which are organic compounds that can modify or control physiological processes in plants. kajay-remedies.commdpi.com These regulators can influence various aspects of plant development, from seed germination to fruit ripening. nih.gov The ability to synthesize these compounds from readily available precursors like this compound is vital for modern agriculture. kajay-remedies.com

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

The increasing demand for green and sustainable chemical manufacturing has spurred research into biocatalysis as a promising alternative to traditional synthetic routes. researchgate.netscispace.com Biocatalysis utilizes enzymes or whole-cell microorganisms to catalyze chemical reactions with high specificity and selectivity under mild conditions, reducing the environmental impact. researchgate.netscispace.comsemanticscholar.org

Recent efforts have focused on developing enzymatic cascades for the synthesis of phenolic compounds like (2-Hydroxyphenyl)acetate and its derivatives. researchgate.netresearchgate.net For instance, researchers have successfully engineered enzymatic cascades to convert L-tyrosine into p-hydroxyphenylacetic acid with high conversion rates. researchgate.net These pathways often involve multiple enzymes working in concert within a single pot, increasing efficiency and reducing downstream processing. acib.at The use of whole-cell biocatalysts, such as yeast, is also being explored for the synthesis of esters of this compound. mdpi.com

A key area of development is the discovery and engineering of novel enzymes with enhanced stability and broader substrate tolerance. uni-hannover.de For example, cytochrome P450 monooxygenases are being investigated for their ability to hydroxylate aromatic compounds, a key step in the synthesis of this compound from precursors like phenylacetic acid. researchgate.net The table below summarizes some of the enzymes and their roles in the biocatalytic synthesis of related compounds.

| Enzyme Class | Example Enzyme | Substrate | Product | Reference |

| L-amino acid deaminase | LAAD from Proteus mirabilis | L-tyrosine | p-hydroxyphenylpyruvic acid | researchgate.net |

| α-keto acid decarboxylase | ARO10 from Saccharomyces cerevisiae | p-hydroxyphenylpyruvic acid | p-hydroxyphenylacetaldehyde | researchgate.net |

| Aldehyde dehydrogenase | ALDH from Escherichia coli | p-hydroxyphenylacetaldehyde | p-hydroxyphenylacetic acid | researchgate.net |

| Cytochrome P450 monooxygenase | CYP116B46 from Tepidiphilus thermophilus | 2-hydroxyphenylacetic acid | Homogentisic acid | researchgate.net |

These biocatalytic approaches offer a more sustainable route to this compound and its derivatives, minimizing waste and energy consumption compared to conventional chemical synthesis. acs.org

Development of Advanced Analytical Techniques for Environmental Monitoring and Metabolomics

The detection and quantification of this compound in environmental and biological samples are crucial for understanding its metabolic fate and potential impact. Advanced analytical techniques are essential for this purpose, offering high sensitivity and selectivity. mdpi.comfq-unam.org

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), are the workhorses for analyzing aromatic compounds like this compound. omicsonline.orgnih.gov These techniques allow for the separation, identification, and quantification of the compound in complex matrices such as water, soil, and biological fluids. fq-unam.orgomicsonline.org Recent advancements have focused on improving the resolution, speed, and sensitivity of these methods. omicsonline.org

In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, untargeted LC-MS/MS is a powerful tool. researchgate.net This approach has been used to identify and quantify this compound in human urine, providing insights into its role as a human metabolite. ebi.ac.uk The Metabolomics Workbench, a public data repository, lists this compound and its associated analytical data, facilitating further research. metabolomicsworkbench.org

Furthermore, the development of novel sensors, including optical and electrochemical biosensors, holds promise for rapid and in-field monitoring of aromatic pollutants. mdpi.comresearchgate.net These sensors can provide real-time data, which is crucial for environmental assessment and pollution control. mdpi.com

| Analytical Technique | Application | Key Advantages | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantification in environmental and biological samples | High resolution, sensitivity | omicsonline.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives | High sensitivity, structural information | fq-unam.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Metabolomics studies, trace analysis | High selectivity, structural elucidation | researchgate.netebi.ac.uk |

| Optical/Electrochemical Sensors | In-field environmental monitoring | Portability, real-time analysis | mdpi.comresearchgate.net |

Integration of Multi-Omics Data in Microbial Degradation Studies

Understanding the microbial degradation of aromatic compounds like this compound is fundamental to bioremediation efforts. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the metabolic pathways and regulatory networks involved in this process. frontiersin.orgnih.gov

Multi-omics approaches allow researchers to connect the genetic potential of a microorganism with its functional response to the presence of a pollutant. umyu.edu.ngmdpi.com For instance, by analyzing the genome, transcriptome, and proteome of a bacterium capable of degrading this compound, scientists can identify the specific genes and enzymes responsible for each step of the degradation pathway. researchgate.netfrontiersin.org

Metatranscriptome analysis of soil samples has revealed the activity of various enzymes involved in the degradation of aromatic compounds, including those related to the catabolism of this compound. frontiersin.org Studies on bacteria like Cupriavidus pinatubonensis have identified gene clusters responsible for the breakdown of this compound into central metabolites. researchgate.net This knowledge is crucial for designing effective bioremediation strategies and for engineering microorganisms with enhanced degradation capabilities. frontiersin.org The integration of these datasets helps to build comprehensive models of microbial metabolism and its response to environmental contaminants. nih.gov

Elucidation of Complex Reaction Mechanisms through Hybrid Computational-Experimental Approaches

The synergy between computational chemistry and experimental studies has become a powerful tool for elucidating complex reaction mechanisms. scielo.brnih.govacs.org This hybrid approach provides a deeper understanding at the molecular level of how reactions involving this compound and its derivatives occur. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to model potential energy surfaces, identify transition states, and calculate reaction barriers. researchgate.netrsc.org This information helps to rationalize experimental observations, such as product selectivity and reaction kinetics. scielo.br For example, computational studies can predict the most likely pathway for a given reaction, guiding experimentalists in designing more efficient synthetic routes or in understanding enzymatic catalysis. rsc.org

In the context of this compound, these hybrid approaches can be applied to understand its role in various chemical transformations, from its synthesis to its biological activity. For instance, computational modeling can shed light on the interactions of this compound derivatives with biological targets, such as enzymes, which is valuable for drug design. The collaboration between theoretical and experimental chemists is becoming increasingly important for advancing the field of organic chemistry. nih.govacs.org

Design of Next-Generation Synthetic Methodologies utilizing this compound Motif

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. nih.gov This has led to significant interest in developing new synthetic methodologies that utilize this motif to create novel molecules with potential therapeutic applications. acs.orgmdpi.com